A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-benzofuran-2-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5,7-Dibromo-benzofuran-2-carboxylic acid is a halogenated derivative of benzofuran-2-carboxylic acid. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a person of interest for medicinal chemistry and drug development professionals.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides an in-depth analysis of the expected spectroscopic data for 5,7-Dibromo-benzofuran-2-carboxylic acid, offering a predictive framework for its characterization. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols for data acquisition, and interpret the predicted data to build a cohesive structural confirmation.
Molecular Structure and Predicted Spectroscopic Highlights
The structure of 5,7-Dibromo-benzofuran-2-carboxylic acid features a benzofuran core, a carboxylic acid group at the 2-position, and two bromine atoms at the 5- and 7-positions.
Structure:
(Simplified 2D representation)
Based on this structure, we can anticipate the following key spectroscopic signatures:
-
¹H NMR: Signals for the three distinct aromatic protons (on C3, C4, and C6) and a broad signal for the acidic carboxylic acid proton.
-
¹³C NMR: Nine distinct signals for the aromatic and furan ring carbons, plus a signal for the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorptions for the O-H and C=O bonds of the carboxylic acid dimer, along with C-Br, C-O, and aromatic ring stretches.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₉H₄Br₂O₃, featuring a distinctive isotopic pattern due to the presence of two bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expertise & Experience: The 'Why' Behind the Protocol The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for its excellent ability to dissolve polar compounds like carboxylic acids and because it shifts the residual water peak away from areas of interest. The acidic proton of the carboxylic acid is often broad and can exchange with deuterium from D₂O; adding a drop of D₂O to the sample after an initial scan is a classic technique to confirm the identity of this peak, as it will disappear from the spectrum[4][5].
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of 5,7-Dibromo-benzofuran-2-carboxylic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
(Optional) Acquire a second spectrum after adding one drop of D₂O to confirm the exchangeable -COOH proton.
-
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation
The analysis is based on the parent benzofuran-2-carboxylic acid structure and known substituent effects. Bromine is an electronegative, deshielding atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and chemical exchange[4][5]. |
| ~8.1-8.2 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing bromine at C-5 and will be deshielded. It appears as a doublet due to coupling with H-6. |
| ~7.9-8.0 | Doublet (d) | 1H | H-6 | This proton is ortho to the bromine at C-7 and para to the bromine at C-5, leading to significant deshielding. It couples with H-4. |
| ~7.6-7.7 | Singlet | 1H | H-3 | The proton on the furan ring is typically a singlet in 2-substituted benzofurans. Its chemical shift is influenced by the adjacent carboxylic acid. |
¹³C NMR Spectroscopy
Expertise & Experience: The 'Why' Behind the Protocol ¹³C NMR requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and improves the signal-to-noise ratio.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Predicted ¹³C NMR Data and Interpretation
The structure has 9 carbons in the ring system and 1 in the carboxyl group, for a total of 10 expected signals. Carbons directly attached to bromine will show significantly different chemical shifts compared to the parent compound.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[4]. |
| ~150-155 | C-8 (C-O) | The carbon atom of the benzene ring attached to the furan oxygen. |
| ~145-150 | C-2 | The carbon bearing the carboxylic acid group. |
| ~130-135 | C-9 (C-C) | The quaternary carbon shared by both rings. |
| ~125-130 | C-4 | Aromatic CH carbon. |
| ~120-125 | C-6 | Aromatic CH carbon. |
| ~115-120 | C-5 (C-Br) | The carbon directly bonded to bromine is expected to be shifted downfield relative to a C-H carbon. |
| ~110-115 | C-3 | The CH carbon of the furan ring. |
| ~105-110 | C-7 (C-Br) | The second carbon directly bonded to bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The 'Why' Behind the Protocol For solid samples, the KBr pellet method is a common and effective technique. It involves intimately grinding the sample with potassium bromide, which is transparent to IR radiation, and pressing the mixture into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum. A background scan of the pure KBr pellet is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interference from the final sample spectrum.
Experimental Protocol: IR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Place ~1-2 mg of the compound and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar.
-
Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum first if one has not been recently recorded.
-
Collect the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).
-
Workflow for IR Analysis
Caption: Workflow for acquiring and analyzing an FTIR spectrum using the KBr pellet method.
Predicted IR Data and Interpretation
Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly affects the O-H and C=O stretching frequencies.
| Predicted Frequency (cm⁻¹) | Vibration Type | Description |
| 2500-3300 | O-H stretch | A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid dimer[6][7]. This band will overlap with C-H stretches. |
| ~1700-1725 | C=O stretch | Strong and sharp absorption for the carbonyl of the carboxylic acid, typically lower in frequency due to dimerization[6][7]. |
| ~1600 & ~1475 | C=C stretch | Medium to strong absorptions from the aromatic ring system. |
| ~1210-1320 | C-O stretch | Strong absorption from the C-O single bond of the carboxylic acid group. |
| ~1000-1100 | C-O-C stretch | Asymmetric stretch of the furan ether linkage. |
| 500-600 | C-Br stretch | The carbon-bromine bond vibration typically appears in the fingerprint region. |
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z).
Expertise & Experience: The 'Why' Behind the Protocol Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it easy to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is specified to determine the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, as C₉H₄Br₂O₃ has a unique exact mass that can be distinguished from other potential elemental compositions.
Experimental Protocol: HRMS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).
-
Workflow for Mass Spectrometry Analysis
Caption: General workflow for High-Resolution Mass Spectrometry using ESI.
Predicted Mass Spectrum and Interpretation
The most critical feature in the mass spectrum of a poly-brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) in an approximate intensity ratio of 1:2:1.
-
Molecular Formula: C₉H₄Br₂O₃
-
Monoisotopic Mass Calculation:
-
9 x C (12.00000) = 108.00000
-
4 x H (1.00783) = 4.03132
-
2 x ⁷⁹Br (78.91834) = 157.83668
-
3 x O (15.99491) = 47.98473
-
Total Exact Mass ([M]): 317.85273 u
-
Predicted Mass Spectrum Data:
| m/z (relative to M) | Ion Composition | Predicted Relative Intensity |
| M (~317.85) | C₉H₄(⁷⁹Br)₂O₃ | ~100% (base peak) |
| M+2 (~319.85) | C₉H₄(⁷⁹Br)(⁸¹Br)O₃ | ~198% |
| M+4 (~321.85) | C₉H₄(⁸¹Br)₂O₃ | ~97% |
Observing this 1:2:1 triplet pattern centered at the calculated exact mass provides definitive evidence for the presence of two bromine atoms and confirms the molecular formula. Common fragments would include the loss of the carboxyl group (-COOH, 45 u) or a bromine atom (-Br, 79/81 u)[8].
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in integrating the data from all techniques.
-
MS confirms the molecular formula C₉H₄Br₂O₃ and the presence of two bromine atoms.
-
IR confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and C-Br bonds.
-
¹³C NMR confirms the presence of 10 unique carbon atoms, consistent with the proposed structure.
-
¹H NMR confirms the presence and connectivity of the three aromatic protons and the acidic proton, providing the final piece of the structural puzzle.
Together, these techniques provide a self-validating system, where the data from each experiment corroborates the others, leading to an unambiguous confirmation of the structure of 5,7-Dibromo-benzofuran-2-carboxylic acid.
References
-
Aslam, M., et al. (2022). A review on the synthesis and biological applications of benzofuran derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Bubnov, Y. N., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Volume 2013, Article ID 183717. Available at: [Link]
-
Chemistry LibreTexts. (2023). ¹H Nuclear Magnetic Spectroscopy. Available at: [Link]
-
Patel, H., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. Available at: [Link]
-
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]
-
Doc Brown's Chemistry. (2023). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
